molecular formula C11H10ClNO2 B1347667 2-Chloro-6-methoxyquinoline-3-methanol CAS No. 92172-83-3

2-Chloro-6-methoxyquinoline-3-methanol

Cat. No. B1347667
CAS RN: 92172-83-3
M. Wt: 223.65 g/mol
InChI Key: AKKPSGFLKITYGV-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-3-methanol, also known as 2-CQM, is a synthetic quinoline-based compound that has been studied extensively for its potential applications in scientific research. 2-CQM is a derivative of quinoline and has a unique chemical structure that is composed of two chlorine atoms and a hydroxy group. The compound is known to exhibit a wide range of biological activities and has been investigated for its potential to act as an anti-inflammatory, anti-fungal and anti-cancer agent.

Scientific Research Applications

Photocyclization Studies

Research by Sakurai et al. (2003) investigates the effects of substituents on the photocyclization of N-acyl-α-dehydroalanine derivatives, including chloro and methoxy groups. This study highlights the electronic and steric influences on cyclization pathways, providing insights into the synthesis of quinolinone and isoquinoline derivatives under specific conditions Sakurai et al., 2003.

Chemosensor for Cadmium

Prodi et al. (2001) characterized a chemosensor based on 5-chloro-8-methoxyquinoline for detecting cadmium ions over other metal ions. This compound shows potential for monitoring Cd^2+ levels in waste effluents and food products, indicating the role of quinoline derivatives in environmental monitoring Prodi et al., 2001.

Synthetic Utility in Organic Chemistry

Kumar et al. (2012) explored the Cannizzaro reaction of 2-chloro-3-formylquinolines, demonstrating synthetic routes to 2-methoxy-3-formylquinolines and 2-acetylfuro[2,3-b]quinolines. This work contributes to the field of organic synthesis, offering pathways to complex quinoline derivatives Kumar et al., 2012.

Charge Density Analysis for Understanding Molecular Interactions

Hathwar and Guru Row (2010) conducted a charge density analysis on compounds including 2-chloro-3-quinolinyl methanol. Their work provides insights into Cl···Cl intermolecular interactions, which are crucial for understanding molecular geometries and interactions in crystalline materials Hathwar & Guru Row, 2010.

Luminescence Properties of Quinoline Derivatives

Studies on cyano functionalized 6-methoxyquinolin-2-ones have shown significant fluorescence properties. Research by Enoua et al. (2009) into these compounds reveals their potential applications in materials science for creating luminescent materials Enoua et al., 2009.

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-methoxyquinoline-3-methanol are currently unknown . As a unique chemical, it may have potential effects on various biochemical pathways, but these effects and their downstream consequences require further investigation.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methoxyquinoline-3-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity without causing toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . This distribution can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

(2-chloro-6-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPSGFLKITYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357713
Record name 2-Chloro-6-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92172-83-3
Record name 2-Chloro-6-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 2-chloro-6-methoxy-3-quinolinecarbaldehyde (3.1 g, 14 mmol) and methanol (10 ml), sodium borohydride (530 mg, 14 mmol) was added at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at the same temperature for 30 minutes. Acetone was added to the reaction mixture at the same temperature, followed by the addition of water and ethyl acetate at the same temperature. The organic layer was separated and washed with saturated saline. The solvents were evaporated under reduced pressure from the organic layer, and then the obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=1:1), thereby obtaining the entitled compound (3.0 g, 98%).
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3.1 g
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10 mL
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530 mg
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Yield
98%

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